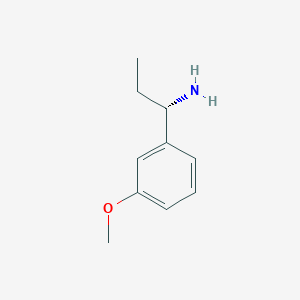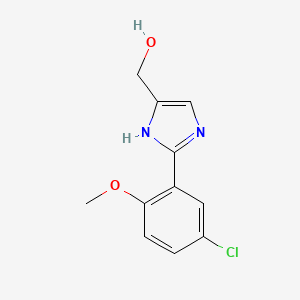
alpha-amylcinnamyl formate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-amylcinnamyl formate is a chemical compound with the molecular formula C15H20O2 and a molecular weight of 232.32. It is also known by its systematic name, 2-(Phenylmethylene)-1-heptanol formate . This compound is used primarily in the pharmaceutical industry as a reference standard .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-amylcinnamyl formate can be synthesized through the esterification of alpha-amylcinnamyl alcohol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of alpha-amylcinnamyl formate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-amylcinnamyl formate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Alpha-amylcinnamyl alcohol, formic acid.
Oxidation: Alpha-amylcinnamyl aldehyde.
Reduction: Alpha-amylcinnamyl alcohol.
Wissenschaftliche Forschungsanwendungen
Alpha-amylcinnamyl formate is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for quality control and assay validation in the pharmaceutical industry.
Chemical Synthesis: As an intermediate in the synthesis of other complex organic compounds.
Biological Studies: Investigating its effects on biological systems and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of alpha-amylcinnamyl formate involves its interaction with specific molecular targets in biological systems. It can act as a precursor to other bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Alpha-amylcinnamyl formate can be compared with other similar compounds such as:
Alpha-amylcinnamyl acetate: Similar in structure but with an acetate group instead of a formate group.
Alpha-amylcinnamyl alcohol: The alcohol form of the compound, used as an intermediate in the synthesis of alpha-amylcinnamyl formate.
Ethyl formate: A simpler ester with different applications in the flavor and fragrance industry.
Uniqueness
Alpha-amylcinnamyl formate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. Its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and consistency of pharmaceutical products .
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
[(E)-1-phenyloct-1-en-3-yl] formate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-15(17-13-16)12-11-14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3/b12-11+ |
InChI-Schlüssel |
PULNKJHBRAQWEJ-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C1=CC=CC=C1)OC=O |
Kanonische SMILES |
CCCCCC(C=CC1=CC=CC=C1)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine](/img/structure/B12048599.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048608.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048624.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)

![1-[(4-Ethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12048639.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12048642.png)


![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)
